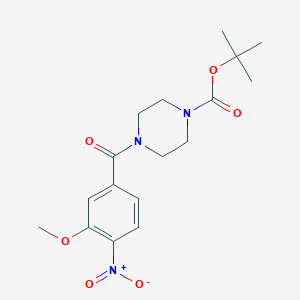
3,5-Dibromo-2,6-dichloropyridine
Overview
Description
3,5-Dibromo-2,6-dichloropyridine is a useful research compound. Its molecular formula is C5HBr2Cl2N and its molecular weight is 305.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-2,6-dichloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2,6-dichloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- Halogenated Pyridines Reactions: Halogenated pyridines like 3,5-dibromo-2,6-dichloropyridine react with sodium methoxide and methanethiolate, resulting in mono- or bis-substitution products. This showcases their reactivity and potential for creating diverse chemical structures (Testaferri et al., 1985).
- Sonogashira Cross-Coupling: A method for synthesizing alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine has been developed, demonstrating its utility in producing a range of mono-, di-, tri-, and tetraalkynylated pyridines (Reimann et al., 2017).
- Suzuki-Miyaura Reactions: 3,5-dibromo-2,6-dichloropyridine undergoes chemoselective Suzuki-Miyaura reactions, facilitating the synthesis of various 3-aryl- and 3,5-diarylpyridines. This highlights its versatility in synthesizing complex organic structures (Reimann et al., 2015).
Spectroscopic and Electrochemical Studies
- Vibrational Spectroscopy Studies: 3,5-dibromo-2,6-dimethoxy pyridine (a derivative of 3,5-dibromo-2,6-dichloropyridine) has been studied using spectroscopic techniques, providing insights into its molecular vibrations and potential applications in molecular identification (Xavier & Gobinath, 2012).
- Electrochemical Reduction: The electrochemical reduction of 3,5-dibromo-2,6-dichloropyridine has been studied, revealing insights into its electrode reactions and potential applications in electrochemistry (Mubarak & Peters, 1997).
Catalysis and Synthesis
- Palladium-Catalyzed Amination: 3,5-dibromo- and 3,5-dichloropyridine (including 3,5-dibromo-2,6-dichloropyridine) have been used in palladium-catalyzed amination, leading to the formation of new pyridine-containing macrocycles. This illustrates its role in the synthesis of complex organic molecules (Averin et al., 2005).
properties
IUPAC Name |
3,5-dibromo-2,6-dichloropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2Cl2N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTRHPMUUQUWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




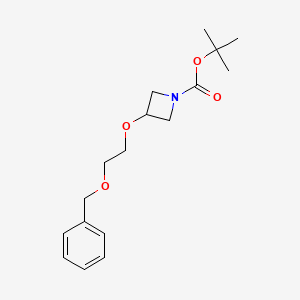
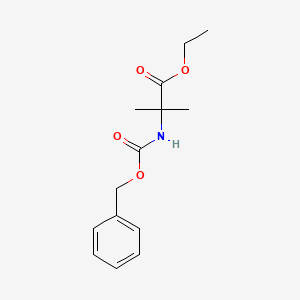
amino}-2-methylpropanoate](/img/structure/B8238306.png)
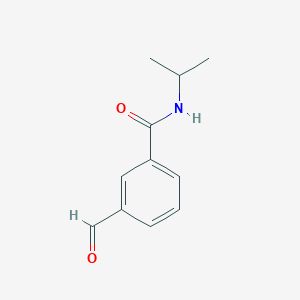
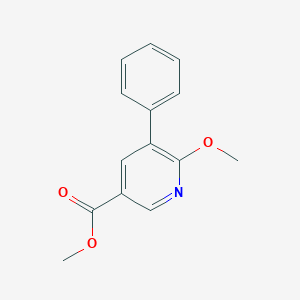


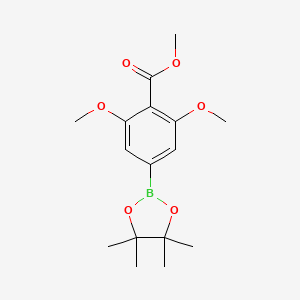
![1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine](/img/structure/B8238355.png)


